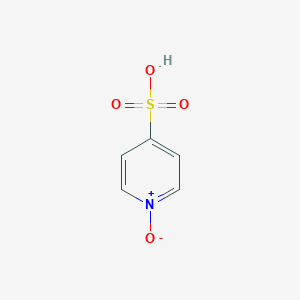
4-Phénylpyrimidin-2-ol
Vue d'ensemble
Description
4-Phenylpyrimidin-2-ol is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a pyrimidine derivative with a phenyl group attached to the second position of the pyrimidine ring. This compound is known for its diverse biological activities and is a subject of ongoing research.
Applications De Recherche Scientifique
4-Phenylpyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Research indicates potential anticancer properties, as well as applications in treating other diseases.
Industry: Its derivatives are used in the development of new materials with specific properties.
Mécanisme D'action
- Role : M₁ mAChRs are G protein-coupled receptors (GPCRs) found in the central nervous system and peripheral organs. They play a crucial role in cognitive function and are potential targets for conditions like Alzheimer’s disease and schizophrenia .
- The allosteric effects generally track with the efficiency of stimulus-response coupling, without significant pathway bias .
Target of Action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
4-Phenylpyrimidin-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell. Additionally, 4-Phenylpyrimidin-2-ol can bind to specific proteins, altering their conformation and activity .
Cellular Effects
The effects of 4-Phenylpyrimidin-2-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Phenylpyrimidin-2-ol has been found to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines . Furthermore, 4-Phenylpyrimidin-2-ol can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Phenylpyrimidin-2-ol exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are essential for cell growth and survival. Additionally, 4-Phenylpyrimidin-2-ol can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These changes can lead to altered cellular responses and functions.
Temporal Effects in Laboratory Settings
The effects of 4-Phenylpyrimidin-2-ol can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In in vitro and in vivo studies, the long-term effects of 4-Phenylpyrimidin-2-ol on cellular function have been observed, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Phenylpyrimidin-2-ol in animal models are dose-dependent. At low doses, the compound can effectively inhibit target enzymes and signaling pathways without causing significant toxicity . At higher doses, 4-Phenylpyrimidin-2-ol can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
4-Phenylpyrimidin-2-ol is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism can affect the compound’s bioavailability and activity. Additionally, 4-Phenylpyrimidin-2-ol can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Phenylpyrimidin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, 4-Phenylpyrimidin-2-ol can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
4-Phenylpyrimidin-2-ol exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of 4-Phenylpyrimidin-2-ol can affect its activity and function, as it interacts with different biomolecules in distinct cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidin-2-ol typically involves the reaction of chalcones with bisnucleophiles. One efficient method reported involves the use of magnesium ferrite (MgFe₂O₄) magnetic nanoparticles as a catalyst. This green approach not only reduces reaction time but also yields the desired bis-pyrimidine analogues in good quantities .
Industrial Production Methods: While specific industrial production methods for 4-Phenylpyrimidin-2-ol are not extensively documented, the use of scalable and environmentally friendly catalysts like MgFe₂O₄ suggests potential for industrial applications. The process involves standard organic synthesis techniques that can be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylpyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to various functionalized products.
Substitution: Substitution reactions, particularly at the phenyl group, are common and can yield a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are frequently employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Comparaison Avec Des Composés Similaires
- 2-Phenylpyrimidin-4-ol
- 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine
- 5-Imidazol-2-yl-4-phenylpyrimidin-2-yl
Comparison: 4-Phenylpyrimidin-2-ol is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it exhibits distinct pharmacological properties, particularly in its interaction with specific receptors and enzymes .
Propriétés
IUPAC Name |
6-phenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDORHCBMWSQLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344734 | |
| Record name | 4-phenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-31-9 | |
| Record name | 4-phenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method employed for these 4-phenylpyrimidin-2-ol derivatives?
A1: The research highlights a green chemistry approach for synthesizing these novel bis-heterocycles. Instead of conventional methods, the researchers utilized magnesium ferrite (MgFe2O4) nanoparticles as a catalyst. [, , ] This method offers several advantages:
- Efficiency: The catalyst significantly speeds up the reaction, reducing the synthesis time compared to traditional approaches. [, , ]
- Yield: The reported yields of the desired bis-pyrimidine analogues are good, demonstrating the effectiveness of this synthetic route. []
Q2: What are the potential applications of these newly synthesized compounds?
A2: The synthesized 6,6’-(1,4-phenylene)bis(4-phenylpyrimidin-2-ol) derivatives, including those with -2-amine and -2-thiol substitutions, have shown promising results as antimicrobial agents. [, , ] Laboratory testing revealed a good range of activity against both Gram-positive and Gram-negative bacteria, as well as against certain fungi. [] This suggests their potential for development into novel antibiotic drugs.
Q3: How were these novel compounds characterized?
A3: The researchers employed various spectroscopic techniques to confirm the structures of the synthesized compounds:
- Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR were utilized to determine the proton and carbon environments within the molecules. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provided information about the functional groups present in the molecules. []
- Mass Spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the synthesized compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




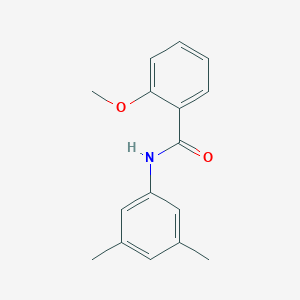
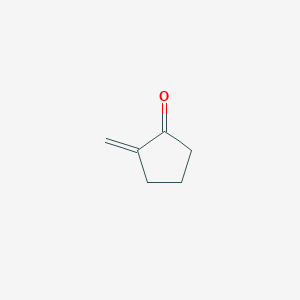

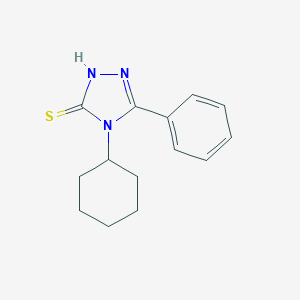


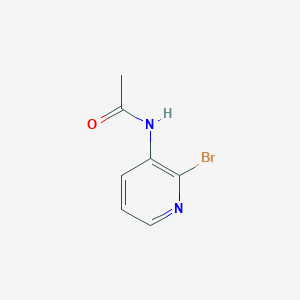

![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
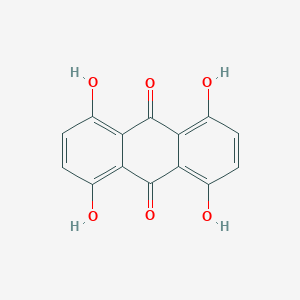
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
